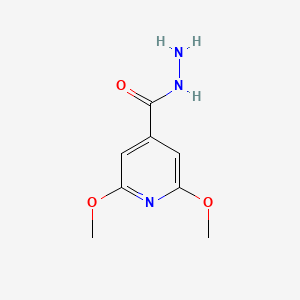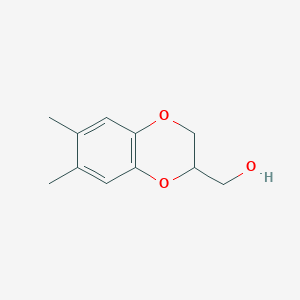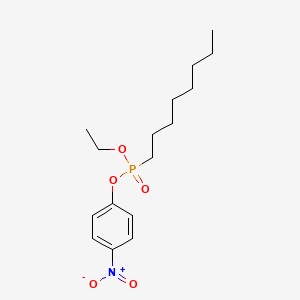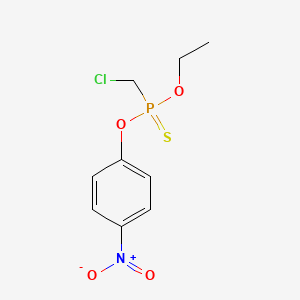
2-Phenylethyl tert-butyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethyl tert-butyl ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features a phenylethyl group and a tert-butyl group attached to the oxygen atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-Phenylethyl tert-butyl ether is through the Williamson ether synthesis. This involves the reaction of a phenylethyl halide with a tert-butoxide ion under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic tert-butoxide ion attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of the ether bond .
Industrial Production Methods
Industrial production of tert-butyl ethers often involves the use of tert-butyl 2,2,2-trichloroacetimidate as a tert-butylation reagent. This method allows for the tert-butylation of alcohols and phenols under mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl tert-butyl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can break the ether bond, yielding alcohols.
Substitution: The ether can participate in substitution reactions where the tert-butyl or phenylethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and osmium tetroxide (OsO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are employed in substitution reactions.
Major Products Formed
Oxidation: Phenylacetaldehyde or phenylacetic acid.
Reduction: Phenylethanol and tert-butanol.
Substitution: Various substituted ethers depending on the reagents used.
Scientific Research Applications
2-Phenylethyl tert-butyl ether has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and phenols during synthesis to prevent unwanted reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Phenylethyl tert-butyl ether involves its ability to act as a protecting group. In chemical reactions, it can temporarily mask reactive hydroxyl groups, allowing for selective reactions to occur at other sites. The tert-butyl group can be removed under acidic conditions, revealing the original hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Ethyl tert-butyl ether: Used as a fuel additive and solvent.
Methyl tert-butyl ether: Commonly used as an octane booster in gasoline.
tert-Butyl methyl ether: Utilized in organic synthesis as a solvent and reagent.
Uniqueness
2-Phenylethyl tert-butyl ether is unique due to its combination of a phenylethyl group and a tert-butyl group, which provides distinct reactivity and stability compared to other tert-butyl ethers. Its specific structure allows for unique applications in protecting group chemistry and selective synthesis .
Properties
CAS No. |
3354-66-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethylbenzene |
InChI |
InChI=1S/C12H18O/c1-12(2,3)13-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
UPKHTMNSMRJUHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)



![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)

![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)

![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)





